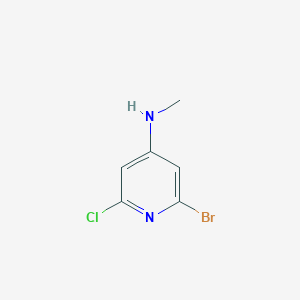
2-Bromo-6-chloro-N-methylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-chloro-N-methylpyridin-4-amine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, and a methylamine group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-N-methylpyridin-4-amine typically involves the halogenation of pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium as a catalyst to couple aryl halides with boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-Bromo-6-chloro-N-methylpyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-N-methylpyridin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-6-chloro-N-methylpyridin-4-amine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which allows for diverse chemical modifications. This makes it a versatile intermediate in the synthesis of various complex molecules.
Properties
Molecular Formula |
C6H6BrClN2 |
|---|---|
Molecular Weight |
221.48 g/mol |
IUPAC Name |
2-bromo-6-chloro-N-methylpyridin-4-amine |
InChI |
InChI=1S/C6H6BrClN2/c1-9-4-2-5(7)10-6(8)3-4/h2-3H,1H3,(H,9,10) |
InChI Key |
GPZXGQPJSRXMRO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC(=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



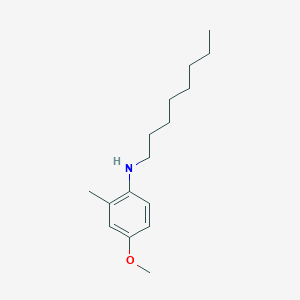
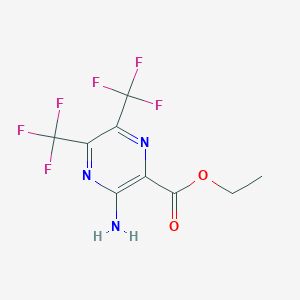
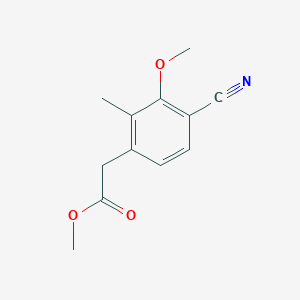
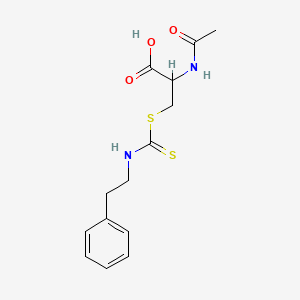

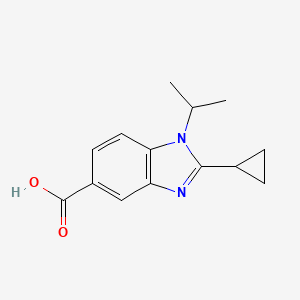
![1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine](/img/structure/B13886926.png)
![2-[(4-Bromobenzenesulfonyl)methyl]oxirane](/img/structure/B13886935.png)
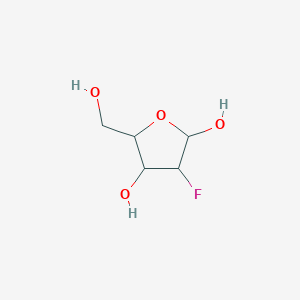
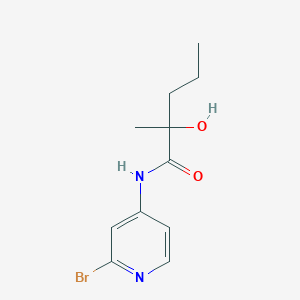
![6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B13886959.png)

![tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-ethylcarbamate](/img/structure/B13886968.png)
